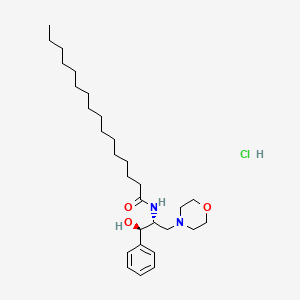
DL-Ppmp
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Ppmp, also known as DL-phenylpiperazine, is a compound employed in various research contexts due to its role as an inhibitor of glucosylceramide synthase, the key enzyme involved in glycosphingolipid biosynthesis . It is useful for examining the impact of altered glycosphingolipid levels on cell membrane properties .
科学的研究の応用
Dynamic Light Scattering in Biomedical Sciences : This paper discusses the application of Dynamic Light Scattering (DLS) in studying the diffusion behavior of macromolecules in solution, which can be useful in understanding protein-small molecule interactions, among other things (Stetefeld, McKenna, & Patel, 2016).
Deep Learning in Water Resources : This review highlights how Deep Learning (DL), a branch of artificial neural networks, is being applied in water sciences, potentially relevant in understanding complex data distributions and enhancing scientific research in this domain (Shen, 2017).
Dynamic Light Scattering in Food Systems : Another application of DLS, this time in food science, demonstrating the versatility of the technique in different scientific contexts (Dalgleish & Hallett, 1995).
Deep Learning in Mining Biological Data : This paper explores the use of deep learning in analyzing patterns in biological data, which could be relevant if DL-Ppmp is related to biological research or data analysis (Mahmud, Kaiser, & Hussain, 2020).
Dynamic Light Scattering for Studying Magnetic Nanoparticles : This review focuses on using DLS to study magnetic nanoparticles, which could be relevant if this compound is a term related to nanotechnology or material sciences (Lim, Yeap, Che, & Low, 2013).
作用機序
Target of Action
DL-Ppmp, also known as D-threo-1-Phenyl-2-palmitoylamino-3-morpholino-1-propanol, primarily targets Glucosylceramide Synthase (GCS) . GCS is an enzyme that plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have various cellular functions .
Mode of Action
This compound acts as a potent inhibitor of GCS . It interacts with GCS and inhibits its activity, thereby modulating the levels of glycosphingolipids in the cell .
Biochemical Pathways
The inhibition of GCS by this compound affects the sphingolipid metabolism and lipid signaling pathways . Sphingolipids are involved in various cellular processes, including cell signaling and membrane dynamics . By inhibiting GCS, this compound can influence these processes by altering the levels of glycosphingolipids .
Result of Action
The inhibition of GCS by this compound leads to a decrease in the synthesis of glycosphingolipids . This can have various molecular and cellular effects, depending on the specific roles of these lipids in different cellular processes .
特性
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26;/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32);1H/t27-,29-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVAUBQYJOFWFY-ZHESDOBJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)
